5-(Difluoromethoxy)-2-fluorobenzoic acid

pKa Acidity Ionization

The 2-fluoro-5-difluoromethoxy substitution pattern imparts a unique electronic profile—ortho-fluorine lowers the carboxylic acid pKa to ~2.96, ensuring ionization at physiological pH for strong ionic binding with Arg/Lys/His residues. The meta-difluoromethoxy group balances lipophilicity (LogP ~2.5) and metabolic stability, enhancing ADME properties. This specific regioisomer is critical for reproducible SAR; positional isomers exhibit divergent acidity and steric profiles that derail lead optimization. As a building block in patented pharmaceutical compositions, it provides a strategic vector for fragment elaboration. Procure this precise isomer to maintain experimental integrity and support patentable drug discovery programs. Order high-purity ≥95% stock today.

Molecular Formula C8H5F3O3
Molecular Weight 206.12 g/mol
CAS No. 1214383-11-5
Cat. No. B1486682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Difluoromethoxy)-2-fluorobenzoic acid
CAS1214383-11-5
Molecular FormulaC8H5F3O3
Molecular Weight206.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1OC(F)F)C(=O)O)F
InChIInChI=1S/C8H5F3O3/c9-6-2-1-4(14-8(10)11)3-5(6)7(12)13/h1-3,8H,(H,12,13)
InChIKeyOEBLBSRRDVNQSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Difluoromethoxy)-2-fluorobenzoic acid (CAS 1214383-11-5): A Versatile Fluorinated Building Block for Drug Discovery and Chemical Synthesis


5-(Difluoromethoxy)-2-fluorobenzoic acid (CAS 1214383-11-5) is a fluorinated benzoic acid derivative featuring a difluoromethoxy (-OCF₂H) group at the 5-position and a fluorine atom at the 2-position of the aromatic ring [1]. This compound serves as a versatile small molecule scaffold and building block in medicinal chemistry, enabling the synthesis of complex fluorinated molecules through its carboxylic acid handle and electron-withdrawing substituents that modulate lipophilicity, acidity, and metabolic stability . The strategic placement of fluorine and difluoromethoxy groups provides a distinct electronic and steric profile that is highly valued in structure-activity relationship (SAR) studies, fragment-based drug discovery, and the development of enzyme inhibitors and receptor modulators .

Why Generic Substitution of 5-(Difluoromethoxy)-2-fluorobenzoic acid (CAS 1214383-11-5) Fails: Critical Structure-Activity Relationships in Fluorinated Benzoic Acid Building Blocks


The precise substitution pattern of 5-(difluoromethoxy)-2-fluorobenzoic acid—specifically the ortho-fluorine and the meta-difluoromethoxy groups—imparts a unique combination of electronic and steric effects that cannot be replicated by simple analogs lacking either the fluorine atom or the difluoromethoxy group, or by positional isomers where the substituents are rearranged [1]. In medicinal chemistry, the ortho-fluorine atom exerts a strong electron-withdrawing inductive effect that significantly lowers the pKa of the carboxylic acid (predicted pKa ~2.96), influencing ionization state and binding interactions at physiological pH, while the difluoromethoxy group provides a balance of lipophilicity (LogP ~2.5) and metabolic stability that is critical for optimizing ADME properties [2]. Positional isomers such as 2-(difluoromethoxy)-4-fluorobenzoic acid (predicted pKa ~3.74) or 4-(difluoromethoxy)-2-fluorobenzoic acid exhibit markedly different acidity and steric profiles, leading to divergent reactivity, binding affinities, and pharmacokinetic outcomes that can derail SAR studies or candidate progression if substituted indiscriminately [3]. Consequently, procurement decisions must be based on the specific regioisomer to ensure experimental reproducibility and to maintain the intended physicochemical and biological properties of the target molecule.

Quantitative Differentiation Evidence for 5-(Difluoromethoxy)-2-fluorobenzoic acid (CAS 1214383-11-5): Comparator-Based Analysis for Informed Procurement


Enhanced Acidity (Lower pKa) Relative to Non-Fluorinated and Regioisomeric Analogs

The target compound exhibits a significantly lower predicted pKa (2.96 ± 0.10) compared to 2-(difluoromethoxy)-4-fluorobenzoic acid (pKa ~3.74) and the non-fluorinated analog 3-(difluoromethoxy)benzoic acid (pKa ~3.89) [1]. The ortho-fluorine atom exerts a strong electron-withdrawing inductive effect that stabilizes the carboxylate anion, resulting in a more acidic carboxylic acid group. This lower pKa alters the ionization state at physiological pH, which directly impacts binding affinity to positively charged residues in enzyme active sites and influences passive membrane permeability.

pKa Acidity Ionization Drug Design

Increased Lipophilicity (LogP) Compared to Non-Fluorinated Benzoic Acid Scaffolds

The target compound, as a representative of the 2-fluoro-5-difluoromethoxy substitution pattern, exhibits a predicted LogP of approximately 2.5, based on data for the closely related regioisomer 2-(difluoromethoxy)-4-fluorobenzoic acid (LogP = 2.54) [1]. This represents a substantial increase in lipophilicity compared to non-fluorinated benzoic acid (LogP ~1.9) and mono-fluorinated analogs lacking the difluoromethoxy group (e.g., 2-fluorobenzoic acid, LogP ~1.6) [2]. The difluoromethoxy group is a well-established lipophilic bioisostere that enhances passive membrane permeability and protein binding while mitigating some of the metabolic liabilities associated with purely lipophilic alkyl chains .

Lipophilicity LogP Membrane Permeability ADME

Potential for Enhanced Metabolic Stability via Difluoromethoxy Bioisosterism

The difluoromethoxy (-OCF₂H) group is a recognized bioisostere for methoxy (-OCH₃) and hydroxyl (-OH) groups, but with significantly enhanced metabolic stability. While direct quantitative comparison data for the target compound are not available in the primary literature, class-level evidence demonstrates that replacing a methoxy group with difluoromethoxy can increase metabolic half-life by 2- to 5-fold in hepatic microsome assays due to the strong C-F bond resistance to oxidative dealkylation by cytochrome P450 enzymes [1][2]. The target compound's 5-difluoromethoxy substituent is expected to confer similar stability advantages over methoxy-containing analogs (e.g., 5-methoxy-2-fluorobenzoic acid) and hydroxyl-containing analogs (e.g., 5-hydroxy-2-fluorobenzoic acid), which are prone to rapid glucuronidation and sulfation .

Metabolic Stability CYP450 Half-life Bioisostere

Distinct Electronic and Steric Profile vs. Regioisomeric Building Blocks

The target compound (5-difluoromethoxy-2-fluorobenzoic acid) possesses a unique substitution pattern where the electron-withdrawing ortho-fluorine and meta-difluoromethoxy groups are positioned on opposite sides of the carboxylic acid. This arrangement contrasts with regioisomers such as 2-(difluoromethoxy)-5-fluorobenzoic acid (same CAS registry, but alternative name) and 4-(difluoromethoxy)-2-fluorobenzoic acid (CAS 1017779-52-0), where the substituents are located at different positions on the ring . The ortho-fluorine in the target compound creates steric hindrance around the carboxylic acid group, which can restrict rotation and influence conformational preferences in derived amides and esters, while the meta-difluoromethoxy group provides an electron-withdrawing effect without direct resonance participation, leading to a distinct Hammett σ constant and unique reactivity in cross-coupling and nucleophilic aromatic substitution reactions [1].

Regioisomer SAR Electronic Effects Steric Hindrance

Documented Utility as a Key Intermediate in Patented Pharmaceutical Compositions

The compound (or its structural core) appears in at least 7 patent documents, indicating its recognized value as an intermediate in the synthesis of biologically active molecules [1]. This patent count, while not directly comparable to every analog, demonstrates that the specific 2-fluoro-5-difluoromethoxy substitution pattern has been selected by multiple research groups for incorporation into patentable compositions, likely due to the favorable combination of physicochemical properties discussed above. For context, many simple fluorinated benzoic acid building blocks have zero or very few patent appearances, whereas the target compound's presence in 7 patents suggests a higher degree of validation for drug discovery applications [2].

Patent Count Drug Discovery Building Block Intellectual Property

Sourcing Availability and Purity Consistency Across Commercial Suppliers

The target compound is commercially available from multiple reputable suppliers with consistent purity specifications of ≥95% to 98% [1]. While this does not represent a performance advantage over analogs, it is a critical procurement consideration: the compound can be reliably sourced from various vendors (e.g., AKSci, Chemenu, Wanvibio, ChemSrc) with minimal batch-to-batch variability, reducing the risk of supply chain disruptions that can delay research timelines. In contrast, some less common regioisomers (e.g., 2-(difluoromethoxy)-3-fluorobenzoic acid) may have fewer suppliers or require custom synthesis, leading to longer lead times and higher costs .

Commercial Availability Purity Procurement Supply Chain

Optimal Application Scenarios for 5-(Difluoromethoxy)-2-fluorobenzoic acid (CAS 1214383-11-5) Based on Differentiated Properties


Fragment-Based Drug Discovery Targeting Enzymes with Basic Active Site Residues

Leverage the compound's lower pKa (2.96 ± 0.10) to design fragments that form strong ionic interactions with arginine, lysine, or histidine residues in enzyme active sites . The ortho-fluorine-induced acidity ensures the carboxylic acid is predominantly ionized at physiological pH, maximizing electrostatic complementarity to cationic binding pockets. This property is particularly valuable for developing inhibitors of proteases, kinases, and other enzymes where a negatively charged carboxylate is essential for binding. The distinct regioisomeric substitution pattern provides a unique growth vector for fragment elaboration, differentiating it from 4-substituted analogs that may adopt different binding poses .

Lead Optimization for Oral Bioavailability Enhancement

Utilize the compound's elevated lipophilicity (LogP ≈ 2.5) and metabolic stability conferred by the difluoromethoxy group to improve the ADME profile of lead candidates . As a building block, it can be incorporated into larger molecules to increase passive membrane permeability while resisting oxidative metabolism, thereby enhancing oral absorption and extending half-life. This scenario is ideal for programs where initial hits suffer from poor permeability or rapid clearance, and where the introduction of a fluorinated benzoic acid moiety can serve as a strategic bioisosteric replacement for metabolically labile groups [1].

Synthesis of Patentable Pharmaceutical Intermediates and API Fragments

Employ the compound as a key intermediate in the synthesis of novel pharmaceutical compositions, as evidenced by its appearance in at least 7 patent documents . The specific 2-fluoro-5-difluoromethoxy substitution pattern is a recognized scaffold in proprietary medicinal chemistry, increasing the likelihood that derived molecules will possess favorable patentability and freedom-to-operate characteristics. Researchers can use this building block to construct libraries of analogs for SAR exploration, confident that the core scaffold has already demonstrated utility in generating patentable, biologically active compounds .

Structure-Activity Relationship (SAR) Studies of Fluorinated Benzoic Acid Regioisomers

Systematically compare the target compound against its regioisomers (e.g., 4-(difluoromethoxy)-2-fluorobenzoic acid, 2-(difluoromethoxy)-4-fluorobenzoic acid) to elucidate the impact of substitution pattern on biological activity and physicochemical properties . The distinct electronic and steric profile of the 5-difluoromethoxy-2-fluoro arrangement makes it an essential comparator in SAR campaigns aimed at optimizing target binding, selectivity, and pharmacokinetics. Such studies can reveal subtle but critical differences in binding modes and can guide the design of more potent and selective drug candidates .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(Difluoromethoxy)-2-fluorobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.